5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a furan ring substituted with dimethyl groups and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with a suitable nitrile in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the oxadiazole ring can lead to amines or other reduced derivatives .
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
1,3,4-Oxadiazole: The parent compound of the oxadiazole ring system.
5-(2,5-Dimethylfuran-3-yl)-1,3,4-thiadiazole: A structurally similar compound with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine is unique due to the combination of the furan and oxadiazole rings, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with dimethyl groups and an oxadiazole ring. Its molecular formula is C8H9N3O2, and it has a CAS number of 926218-66-8. The unique structure contributes to its diverse biological activities.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- DNA Interaction : The compound can interact with DNA, potentially leading to cytotoxic effects in cancer cells.
Research indicates that it may target pathways associated with cancer cell proliferation and microbial resistance.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
Study | Microorganisms Tested | Results |
---|---|---|
Study A | E. coli, S. aureus | Inhibition zones of 15 mm (E. coli), 18 mm (S. aureus) at 100 µg/mL |
Study B | C. albicans | Minimum inhibitory concentration (MIC) of 50 µg/mL |
These results suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.
Anticancer Activity
The anticancer potential of this compound has also been explored:
Study | Cancer Cell Lines Tested | IC50 Values |
---|---|---|
Study C | HeLa (cervical), MCF7 (breast) | 25 µM (HeLa), 30 µM (MCF7) |
Study D | A549 (lung) | IC50 = 28 µM |
These findings indicate that this compound can effectively inhibit the growth of various cancer cell lines.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The study demonstrated that the compound significantly reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent.
- Case Study on Anticancer Properties : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, indicating its potential as a therapeutic agent in oncology.
Properties
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-4-3-6(5(2)12-4)7-10-11-8(9)13-7/h3H,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKHQTKBLTVDPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588027 |
Source
|
Record name | 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926218-66-8 |
Source
|
Record name | 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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